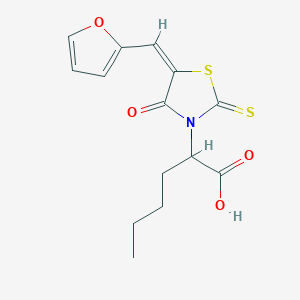

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Descripción

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a furan-2-ylmethylene substituent at the 5-position of the thiazolidinone core and a hexanoic acid chain at the 3-position. Its molecular formula is C₁₄H₁₅NO₄S₂, with a molecular weight of 325.400 g/mol (CAS No. 851304-85-3) . The compound exhibits a melting point of 135–138°C, as observed in structurally similar indole-substituted analogs .

Propiedades

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-2-3-6-10(13(17)18)15-12(16)11(21-14(15)20)8-9-5-4-7-19-9/h4-5,7-8,10H,2-3,6H2,1H3,(H,17,18)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXUPGFMBXWKFX-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine-3-hexanoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thioxothiazolidinone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mecanismo De Acción

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and thioxothiazolidinone moiety may play roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Thiazolidinone derivatives are extensively studied for their diverse pharmacological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Substituent Impact : The furan-2-ylmethylene group in the target compound confers moderate polarity, whereas analogs with chlorophenyl (e.g., ) or pyrazolyl (e.g., ) substituents show enhanced bioactivity due to increased electron-withdrawing effects or aromatic stacking.

- However, shorter chains (e.g., propanoic acid in ) may favor metabolic stability.

- Melting Points : Compounds with rigid aromatic substituents (e.g., pyrazolyl in ) exhibit higher melting points (>250°C) compared to the target compound (135–138°C), suggesting differences in crystallinity and solubility .

Actividad Biológica

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several significant structural components:

- Thiazolidinone Core : Known for various biological activities, particularly in antidiabetic and anticancer applications.

- Furan Moiety : Associated with antimicrobial properties.

- Hexanoic Acid Side Chain : May influence the solubility and bioactivity of the compound.

The precise mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The thiazolidinone and furan rings are likely crucial in these interactions, influencing the compound's pharmacodynamics.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have shown significant cytotoxic effects in leukemia cell lines, with studies demonstrating that modifications to the substituents can enhance their anticancer efficacy .

| Compound | Cell Line Tested | Activity | Notes |

|---|---|---|---|

| 5e | HL-60 | Potent | Induces apoptosis via LDH assay |

| 5k | K562 | Moderate | Electron-donating groups enhance activity |

Antimicrobial Activity

The furan moiety in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to show antibacterial activity against various pathogens. The presence of electron-withdrawing or donating groups can significantly affect this activity .

Synthesis Methods

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves:

- Condensation Reaction : Furan-2-carbaldehyde is reacted with 4-oxo-2-thioxothiazolidine under basic conditions.

- Purification : The product is purified using recrystallization or chromatography techniques .

Research Findings and Case Studies

- Antiproliferative Studies : A study highlighted that thiazolidinone derivatives exhibit dose-dependent antiproliferative effects in human leukemia cell lines. The study utilized MTT assays to assess viability and found that certain derivatives significantly reduced cell viability at low concentrations .

- Mechanistic Insights : Flow cytometric analysis indicated that some derivatives induce apoptosis through mitochondrial pathways, suggesting that the thiazolidinone structure plays a critical role in mediating these effects .

- Comparative Analysis : The biological activity of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid was compared to other thiazolidinone derivatives, revealing unique properties attributed to its specific functional groups .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.